6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity It features a cyclohexa-2,4-dien-1-one core with an attached 4-ethyl-1,3-oxazolidin-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves the photochemical ring cleavage of cyclohexa-2,4-dienones. One method includes treating mesitol with Me2S-N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid . The resulting sulfone derivative undergoes photolysis with a tungsten lamp in the presence of diamines to afford the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazolidinone ring or the cyclohexadienone core.
Substitution: The compound can participate in substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, photolysis in the presence of diamines can yield bis-amides containing a diene moiety .
Scientific Research Applications
6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its ability to undergo photochemical reactions. The compound’s structure allows it to absorb light and generate reactive intermediates, such as ketenes, which can then react with other molecules to form new products . This photochemical reactivity is key to its applications in labeling and synthesis.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar in structure but with different substituents, leading to varied reactivity and applications.
Cyclohexa-2,4-dien-1-one derivatives: These compounds share the cyclohexadienone core but differ in their substituents, affecting their chemical behavior and uses.
Uniqueness
6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of the oxazolidinone ring and the cyclohexadienone core. This structure imparts specific reactivity, particularly in photochemical reactions, making it valuable for specialized applications in synthesis and materials science.
Properties
CAS No. |
193075-48-8 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C11H13NO2/c1-2-8-7-14-11(12-8)9-5-3-4-6-10(9)13/h3-6,8,13H,2,7H2,1H3/t8-/m1/s1 |
InChI Key |
YGGWHGDCALIDPJ-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=CC=CC=C2O |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC=C2O |
Origin of Product |
United States |
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